molecular formula C22H27FO6 B15288790 6-Keto Betamethasone

6-Keto Betamethasone

Cat. No.: B15288790
M. Wt: 406.4 g/mol
InChI Key: NBDQTCDZBJJKSK-LJZZTJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Keto Betamethasone is a synthetic corticosteroid derived from betamethasone. Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex and are involved in a wide range of physiological processes, including immune response regulation, inflammation reduction, and metabolism control. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Keto Betamethasone typically involves the oxidation of betamethasone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the 6th position of the steroid nucleus . The reaction conditions often require careful temperature control and the use of solvents like acetone or dichloromethane to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biotransformations and enzymatic processes to achieve the desired modifications. The starting material is often diosgenin, a naturally occurring steroid sapogenin, which undergoes a series of chemical transformations to yield the final product .

Chemical Reactions Analysis

Types of Reactions

6-Keto Betamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of betamethasone, each with distinct pharmacological properties .

Scientific Research Applications

6-Keto Betamethasone has a wide range of scientific research applications:

Mechanism of Action

6-Keto Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

6-Keto Betamethasone is compared with other corticosteroids such as:

Uniqueness

This compound is unique due to the presence of the keto group at the 6th position, which enhances its anti-inflammatory and immunosuppressive properties compared to its parent compound .

Conclusion

This compound is a valuable synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. Its unique chemical structure and wide range of applications in scientific research, medicine, and industry make it an important compound in the field of corticosteroid chemistry.

Properties

Molecular Formula

C22H27FO6

Molecular Weight

406.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1

InChI Key

NBDQTCDZBJJKSK-LJZZTJPRSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Origin of Product

United States

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